3-(7-chloro-1H-indol-3-yl)propylamine oxalate
Description
Properties
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRWXMDBXYJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key intermediate, 3-(7-chloro-1H-indol-3-yl)propan-1-amine, is typically synthesized via multi-step organic synthesis routes involving functionalization of the indole ring and introduction of the propylamine side chain.
Starting Materials and Key Steps :
The synthesis often begins with 7-chloroindole derivatives. The 3-position of the indole ring is functionalized to introduce a propyl chain, which is subsequently converted to the primary amine. Common strategies include:- Alkylation of 7-chloroindole at the 3-position with a suitable 3-carbon electrophile (e.g., 3-bromopropyl derivatives).
- Reduction or substitution reactions to convert the terminal group into a primary amine.
- Protection/deprotection steps may be employed to control reactivity and selectivity.
Example Reaction Sequence :
A reported approach involves reacting 7-chloroindole with 3-bromopropylamine or its protected form, followed by deprotection to yield the free amine. Alternatively, a synthetic route may involve the formation of an intermediate aldehyde or acetal, cyclization, and subsequent amination steps to achieve the target amine.Yields and Purity :
Yields for the free base amine synthesis vary depending on the route but typically range from moderate to good (40–70%). Purification is achieved by recrystallization or chromatographic methods.
Formation of the Oxalate Salt
Once the free base 3-(7-chloro-1H-indol-3-yl)propan-1-amine is obtained, it is converted into the oxalate salt to improve stability, solubility, and handling properties.
-
- The free base amine is dissolved in an appropriate solvent such as ethanol or methanol.
- Oxalic acid (usually in stoichiometric or slight excess amounts) is added to the solution under stirring at ambient or slightly elevated temperature.
- The salt precipitates out or is induced to crystallize by cooling or addition of antisolvents.
- The solid oxalate salt is collected by filtration and dried under vacuum.
-
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux depending on solubility
- Molar ratio: 1:1 amine to oxalic acid for monoprotonated salt formation
Physical Properties :
The oxalate salt typically appears as a crystalline solid with a melting point around 212–214 °C, consistent with literature data for similar indole-based amine oxalates.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of free base amine | Alkylation of 7-chloroindole with 3-bromopropylamine, followed by deprotection | 40–70 | Purification by recrystallization or chromatography |
| Salt formation with oxalic acid | Reaction in ethanol/methanol, room temp to reflux, 1:1 molar ratio | 80–90 | Crystallization induced by cooling or antisolvent addition |
| Purification | Filtration and drying under vacuum | — | Yields depend on crystallization efficiency |
Research Findings and Optimization Notes
- The choice of solvent and temperature during salt formation significantly affects the crystallinity and purity of the oxalate salt. Ethanol is preferred for its balance of solubility and ease of removal.
- Excess oxalic acid can lead to di-protonated salts or impurities; thus, stoichiometric control is critical.
- The free base amine synthesis benefits from mild reaction conditions to avoid decomposition of the sensitive indole ring.
- Alternative salt forms (e.g., fumarate, hydrochloride) have been reported but oxalate salt offers favorable stability and handling.
Chemical Reactions Analysis
3-(7-chloro-1H-indol-3-yl)propylamine oxalate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neurological Disorders
Research indicates that 3-(7-chloro-1H-indol-3-yl)propylamine oxalate may have anxiolytic and antidepressant properties. The compound interacts with serotonin receptors, specifically the 5-HT1A autoreceptors and the serotonin transporter, making it a candidate for treating various mood disorders.
A patent (WO2000040580A1) describes compounds structurally related to this compound that demonstrate effectiveness in treating anxiety and depression by modulating serotonin levels in the brain .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The indole ring system is known for its role in many biologically active molecules, including those with anticancer effects.
Case Study 1: Antidepressant Effects
A study published in a pharmacological journal evaluated the efficacy of compounds similar to this compound in animal models of depression. The results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting its potential use as an antidepressant agent .
Case Study 2: Serotonin Modulation
Another research article highlighted the role of this compound in modulating serotonin levels. The study demonstrated that administration of the compound resulted in increased serotonin availability at synaptic clefts, which correlates with reduced anxiety-like behavior in tested subjects .
Mechanism of Action
The mechanism of action of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate involves its interaction with specific molecular targets in the body . The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound may exert its effects by modulating the activity of enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Indole Substituents
a) 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine
- Key Differences: Substituent: Fluorine replaces chlorine at the 7-position of the indole ring. Molecular Formula: C₁₁H₁₃FN₂.
- Safety : Similar handling precautions as the chloro analogue, though specific toxicity data are unavailable .
b) N-[(9H-Fluoren-9-ylethoxy)carbonyl]-L-leucine-tert-butyl ester
Pharmacologically Active Propylamine Derivatives
a) Duloxetine Intermediate: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structural Similarity : Both compounds feature a propylamine backbone linked to an aromatic heterocycle (indole vs. thiophene).
- Key Differences: Functional Groups: Duloxetine intermediate contains a hydroxyl group and methylamino substituent, enabling serotonin-norepinephrine reuptake inhibition. Synthesis: Chemoenzymatic route using lipases (e.g., Burkholderia plantarii) for enantioselective acylation, contrasting with the oxalate salt’s chemical synthesis (method unspecified in evidence) .
b) S-(+)-N,N-Dimethyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine Oxalate
- Structural Similarity : Oxalate salt form and propylamine core.
- Key Differences: Aromatic Groups: Naphthoxy and thienyl substituents vs. chloroindole. Pharmacology: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to duloxetine, whereas the chloroindole compound’s activity is undefined .
Salt Forms and Physicochemical Properties
Key Observations :
- The oxalate salt’s low solubility (inferred from storage conditions) may limit its bioavailability compared to hydrochloride salts.
Biological Activity
3-(7-chloro-1H-indol-3-yl)propylamine oxalate is a compound with significant biological activity, characterized by its molecular formula and a molecular weight of 298.72 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Chlorine Atom : The presence of chlorine enhances its biological activity.
- Indole Moiety : The indole structure is known for its role in various biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antiviral Properties
Studies suggest that this compound may possess antiviral properties, showing efficacy against certain viral infections. Its mechanism involves the inhibition of viral replication through interaction with viral proteins or host cell factors involved in the viral life cycle.
Anticancer Effects
The compound has demonstrated potential anticancer effects by inducing apoptosis in cancer cells. It appears to modulate key signaling pathways that regulate cell proliferation and survival, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This interaction can significantly influence cellular processes such as:
- Apoptosis : Induction of programmed cell death in cancerous cells.
- Gene Expression : Modulation of genes involved in cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Key Features |
|---|---|
| 3-(1H-indol-3-yl)propan-1-amine | Lacks chlorine substitution; different biological profile. |
| 5-methoxyindole propylamine | Contains methoxy group; potential differences in solubility and activity. |
| 7-bromoindole propylamine | Bromine substitution may affect reactivity and biological interactions. |
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activities.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Antiviral Study : A study published in PubMed indicated that the compound could inhibit viral replication, suggesting its potential use in antiviral therapies.
- Cancer Research : Research findings indicate that the compound can induce apoptosis in various cancer cell lines, highlighting its potential role as an anticancer agent.
- Oxidative Stress Studies : Investigations into oxidative modifications suggest that this compound can influence oxidative stress levels within cells, which is critical for understanding its therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-(7-chloro-1H-indol-3-yl)propylamine oxalate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 7-chloroindole with a propylamine precursor via Friedel-Crafts alkylation or nucleophilic substitution, followed by oxalate salt formation. For example:
Indole activation : Use Lewis acids (e.g., AlCl₃) to activate the indole C3 position for alkylation.
Propylamine coupling : React with 3-chloropropylamine under controlled pH (7–9) to avoid over-alkylation.
Oxalate salt formation : Precipitate the free base with oxalic acid in ethanol at 0–5°C.
Yield optimization requires precise temperature control during alkylation (40–60°C) and stoichiometric excess of the propylamine precursor (1.5–2.0 eq.) .
Note: Monitor by TLC (silica gel, CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the oxalate salt structure using SHELXL (for small-molecule refinement) .
- NMR spectroscopy : Confirm indole C3 substitution (δ 7.2–7.4 ppm for H-2 and H-4 protons) and propylamine chain integration (δ 2.6–3.1 ppm for NH₂ and CH₂ groups).
- HPLC-MS : Detect impurities (e.g., unreacted 7-chloroindole) with a limit of quantification (LOQ) <0.1% .
Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Screen for receptor binding or enzyme inhibition using:
- Radioligand displacement assays : Target serotonin or dopamine receptors (common for indole derivatives) .
- Kinase inhibition profiling : Test against p38 MAPK or JAK/STAT pathways (indole-alkylamine hybrids often modulate inflammatory pathways) .
Use HEK-293 or SH-SY5Y cell lines, with IC₅₀ determination via dose-response curves (4-parameter logistic model).
Advanced Research Questions
Q. How can conflicting data on receptor binding affinity across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and temperature.
- Ligand purity : Re-test batches with validated LC-MS purity >98%.
- Receptor isoform specificity : Perform selectivity panels (e.g., 5-HT₁A vs. 5-HT₂A receptors).
Use statistical meta-analysis (e.g., fixed-effects model) to reconcile discrepancies .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodological Answer : Address metabolic hotspots (e.g., propylamine oxidation):
Q. How can computational models predict the compound’s interaction with novel targets?
- Methodological Answer : Employ:
Q. What crystallographic challenges arise in resolving the oxalate salt, and how are they mitigated?
- Methodological Answer : Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
